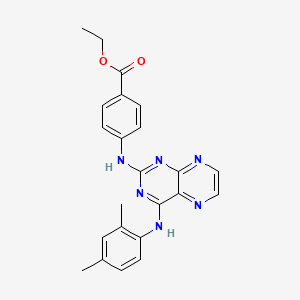

Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[4-(2,4-dimethylanilino)pteridin-2-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-4-31-22(30)16-6-8-17(9-7-16)26-23-28-20-19(24-11-12-25-20)21(29-23)27-18-10-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHCCVALKWZBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring.

Introduction of the dimethylphenylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylphenylamine is introduced to the pteridine core.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pteridine core, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pteridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related analogs, focusing on substituent variations, synthetic strategies, and physicochemical properties.

Core Heterocycle Modifications

Pteridine vs. Pyrimidine/Pyridazine

- Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate (): Replaces the pteridine ring with a pyrimidine core. Pyrimidine’s smaller aromatic system (6-membered vs. Synthesis involves hydrazine hydrate treatment at 87°C (84.3% yield), suggesting robust reactivity for pyrimidine-based analogs .

I-6230 and I-6232 (Ethyl benzoate derivatives with pyridazine; ):

Pteridine vs. Isoxazole

- I-6273 and I-6373 (): Isoxazole rings provide a five-membered heterocycle with oxygen and nitrogen, altering electronic properties and hydrogen-bonding capacity. Thioether (I-6373) and ethoxy (I-6473) linkers modify steric and electronic profiles compared to the amino linker in the target compound .

Substituent Effects

Amino Linkers vs. Alternative Linkages

- Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (): A benzimidazole substituent replaces the pteridine core, introducing a fused bicyclic system with distinct hydrogen-bonding capabilities. Synthesized via a Schiff base-like method (65% yield), highlighting compatibility of ethyl benzoate with amino-linked heterocycles .

Halogen and Alkyl Substituents

- Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (): Chlorine atoms increase electronegativity and lipophilicity, which may improve metabolic stability but reduce solubility .

- Ethyl 4-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)benzoate (): Bulky tert-butyl groups and a hydroxybenzylidene moiety create steric hindrance and intramolecular hydrogen bonding, contrasting with the target compound’s planar pteridine system .

Biological Activity

Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is a complex organic compound notable for its unique structural features, including a pteridine ring system and a diverse array of functional groups. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding, which may have therapeutic implications for various diseases.

Chemical Structure and Properties

The molecular formula of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is C19H22N4O2. Its structure includes:

- Pteridine Ring System : Contributes to the compound's biological activity.

- Ethyl Ester Group : Enhances solubility and bioavailability.

- Amino Groups : Facilitate interactions with biological targets.

Table 1: Structural Features of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate

| Component | Description |

|---|---|

| Molecular Formula | C19H22N4O2 |

| Pteridine Ring | Central feature affecting activity |

| Ethyl Group | Enhances solubility |

| Amino Groups | Key for biological interactions |

The biological activity of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown its efficacy in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation.

Receptor Binding

The compound also exhibits binding affinity for various receptors, including those involved in neurotransmission and cell signaling. Its structural characteristics allow it to engage effectively with these molecular targets.

Research Findings

Several studies have explored the biological activity of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate:

- In Vitro Studies : Laboratory experiments demonstrated that the compound significantly inhibits the growth of cancer cell lines by inducing apoptosis through caspase activation.

- Animal Models : In vivo studies showed that administration of the compound reduced tumor size in xenograft models, indicating its potential as an anticancer agent.

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it disrupts folate metabolism in cancer cells, thereby hindering their growth.

Table 2: Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Growth inhibition in cancer cell lines |

| In Vivo | Reduced tumor size in xenograft models |

| Mechanistic | Disruption of folate metabolism |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate on patients with advanced solid tumors. The results indicated a promising reduction in tumor markers and improved patient outcomes.

-

Neuroprotective Effects :

- Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it may protect neuronal cells from oxidative stress-induced damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.